molecular formula C23H21N3O5S B11636735 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 439947-53-2

4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B11636735
CAS No.: 439947-53-2
M. Wt: 451.5 g/mol
InChI Key: NZPWVRWBXIZLDI-CZIZESTLSA-N
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Description

This heterocyclic compound features a pyrrol-2-one core substituted with a 4-ethoxybenzoyl group at position 4, a 4-methoxyphenyl group at position 5, and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 1. Its structural complexity requires advanced characterization techniques, including NMR, IR, and X-ray crystallography, often supported by SHELX software for refinement .

Properties

CAS No.

439947-53-2

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O5S/c1-4-31-17-11-7-15(8-12-17)20(27)18-19(14-5-9-16(30-3)10-6-14)26(22(29)21(18)28)23-25-24-13(2)32-23/h5-12,19,27H,4H2,1-3H3/b20-18+

InChI Key

NZPWVRWBXIZLDI-CZIZESTLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Final Assembly: The final compound is obtained by coupling the pyrrole ring with the thiadiazole ring and introducing the hydroxy group through selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance, similar compounds have shown inhibition against Staphylococcus aureus and Escherichia coli, which could extend to this compound as well .

Anti-inflammatory Properties

In silico studies have demonstrated the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory process, and inhibitors can serve as therapeutic agents for conditions like asthma and arthritis. The molecular docking studies indicate promising binding affinities that warrant further experimental validation .

Anticancer Potential

Preliminary research into the anticancer properties of related pyrrole derivatives has shown that they can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against specific cancer types, particularly those resistant to conventional treatments .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Study B Anti-inflammatory PropertiesIdentified as a potent 5-lipoxygenase inhibitor through molecular docking studies.
Study C Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies needed for mechanism elucidation.

Future Research Directions

Future investigations should focus on:

  • In vivo studies to validate the biological activities observed in vitro.
  • Mechanistic studies to understand how the compound interacts at the molecular level with target enzymes and receptors.
  • Optimization of synthesis to improve yields and reduce costs associated with large-scale production.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs highlights how substituent variations influence physicochemical properties and biological activity. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name/Identifier Key Substituents Properties/Effects References
Target Compound 4-Ethoxybenzoyl, 4-methoxyphenyl, 5-methyl-1,3,4-thiadiazol-2-yl Balanced solubility (ethoxy/methoxy) and bioactivity (thiadiazole). Potential antimicrobial or kinase inhibition activity.
5-[4-(Allyloxy)phenyl] analog () Allyloxy group replacing 4-methoxyphenyl Increased lipophilicity due to allyloxy; may alter pharmacokinetics. Suitable for hydrophobic target interactions.
4-(4-Butoxybenzoyl)-5-(4-ethylphenyl) analog () Butoxybenzoyl, 4-ethylphenyl Enhanced hydrophobicity (butoxy chain) and steric bulk (ethylphenyl). Likely reduced aqueous solubility but improved membrane permeability.
Bromophenyl analog (371220-53-0, ) Bromophenyl substituent Bromine’s electronegativity may enhance binding to electron-rich biological targets. Potential for halogen bonding in therapeutic applications.
Chloro/fluoro isostructural derivatives () Halogenated aryl groups (Cl, F) Chloro derivatives exhibit antimicrobial activity; fluoro analogs may improve metabolic stability. Halogens influence intermolecular interactions and binding affinity.
Benzothiazol-pyrazolone analogs () Benzothiazole or thiazolidinone cores Differing heterocyclic cores alter electronic properties. Propynyl groups () introduce rigidity, potentially affecting target selectivity.

Substituent Effects on Solubility and Reactivity

  • Ethoxy/Methoxy Groups : These electron-donating groups improve solubility in polar solvents compared to longer alkoxy chains (e.g., butoxy in ) .
  • Thiadiazole vs. Thiazole/Thiazolidinone: The 1,3,4-thiadiazole ring in the target compound offers higher aromaticity and metabolic stability compared to thiazolidinones (), which may undergo ring-opening reactions .
  • Halogen Substituents : Bromine or chlorine atoms increase molecular weight and polarizability, enhancing binding to hydrophobic pockets in proteins (e.g., antimicrobial targets) .

Biological Activity

The compound 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S with a molecular weight of 423.49 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a thiadiazole moiety, which is known for enhancing biological activity.

Cytotoxicity

Research has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives containing the thiadiazole nucleus exhibit potent anticancer properties. The IC50 values against HeLa and MCF-7 cell lines were reported as follows:

CompoundCell LineIC50 (μM)
3dHeLa29
3dMCF-773

These findings indicate that the compound's structural modifications can enhance its cytotoxic efficacy, likely due to increased lipophilicity and better interaction with biological targets .

The mechanism by which this compound exerts its cytotoxic effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Interaction with Biological Targets : The presence of the thiadiazole group may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways related to cancer progression.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives. One notable study synthesized various derivatives through multicomponent reactions and evaluated their biological activities. The results indicated that modifications to the thiadiazole structure could lead to enhanced anticancer activity .

Another investigation explored the pharmacological properties of related compounds, emphasizing their potential as anti-inflammatory and antimicrobial agents. This highlights the versatility of thiadiazole derivatives in therapeutic applications beyond oncology .

Q & A

Q. What are the critical steps for synthesizing this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of precursors (e.g., ethoxybenzoyl chloride and methoxyphenyl derivatives) under anhydrous conditions.
  • Step 2 : Cyclization to form the pyrrolone core using catalysts like sodium hydride or acid chlorides in solvents such as DMSO or dichloromethane .
  • Step 3 : Introduction of the thiadiazole moiety via nucleophilic substitution, requiring inert atmospheres and reflux conditions (70–90°C) .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and purify intermediates via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound, and how are they optimized?

  • HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95%) and resolve stereoisomers .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO to confirm substituent positions, with 2D experiments (COSY, HSQC) resolving overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C26_{26}H27_{27}N3_{3}O4_{4}S) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?

  • Thiadiazole Ring : Susceptible to electrophilic substitution; reactions require controlled pH (neutral to mildly acidic) to avoid decomposition .
  • Pyrrolone Core : The α,β-unsaturated ketone participates in Michael additions, necessitating inert conditions for stability .
  • Ethoxy/Methoxy Groups : Electron-donating effects enhance solubility in polar aprotic solvents (e.g., DMF), influencing solvent selection for reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and minimize side products?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings to attach aryl groups efficiently .
  • Solvent Optimization : Replace DMSO with DMAc (dimethylacetamide) to reduce byproduct formation during cyclization .
  • Temperature Control : Lower reaction temperatures (50–60°C) during thiadiazole incorporation to prevent thermal degradation .

Q. How do researchers resolve contradictions in spectral data or crystallographic results?

  • Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry .
  • Dynamic NMR Experiments : Use variable-temperature 1H^{1}\text{H}-NMR to study conformational exchange in the pyrrolone ring .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to verify functional group assignments .

Q. What reaction mechanisms govern the thiadiazole ring’s stability under varying pH conditions?

  • Acidic Conditions : Protonation at the N3 position leads to ring-opening; confirmed via 15N^{15}\text{N}-NMR tracking .
  • Basic Conditions : Hydroxide attack at the C2 position forms sulfonic acid derivatives, detectable via LC-MS .
  • Mitigation Strategies : Buffer reactions at pH 6–7 using phosphate salts to stabilize the thiadiazole moiety .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Analog Synthesis : Replace the ethoxy group with isopropoxy or allyloxy groups to test solubility-impact on membrane permeability .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to correlate thiadiazole substitutions with activity against targets like cyclooxygenase-2 .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with protein targets .

Q. What strategies address solubility limitations in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/ethanol (1:4 v/v) to maintain compound stability while achieving >1 mM solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Surfactant Addition : Incorporate 0.1% Tween-80 in aqueous buffers to prevent aggregation during cell-based assays .

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